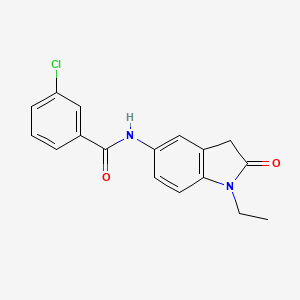

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUOXMQCOKPWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling with Acyl Chlorides

Direct coupling using 3-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base achieves moderate yields (60–75%). However, competing side reactions, such as over-acylation or hydrolysis of the acyl chloride, necessitate careful stoichiometric control.

Transition Metal-Mediated Coupling

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, enhance efficiency. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base, the aryl bromide derivative of 3-chlorobenzoic acid couples with the indole amine in toluene at 100°C, achieving yields up to 88%.

Table 2: Benzamide Coupling Conditions

| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acyl Chloride | TEA | DCM | 25 | 60–75 |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 100 | 82–88 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate coupling reactions but may degrade the indole lactam. Non-polar solvents (toluene, THF) balance reactivity and stability.

Catalytic Additives

The addition of molecular sieves (4 Å) in acyl chloride couplings absorbs generated HCl, minimizing side reactions. In metal-mediated routes, ligand design (e.g., Xantphos) prevents Pd aggregation and improves turnover numbers.

Characterization and Analytical Data

Post-synthesis characterization confirms structural integrity:

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.3 min.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces reaction times from hours to minutes. For example, the indole core synthesis achieves 90% conversion in 5 minutes under microfluidic conditions.

Purification Challenges

Column chromatography remains standard for small-scale batches, but crystallization from ethanol/water mixtures offers cost-effective bulk purification.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted indole derivatives.

Oxidation: Indole N-oxides.

Reduction: Indole amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and anti-inflammatory activities.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving indole derivatives.

Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets . This can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .

Comparison with Similar Compounds

Key Data :

Substituents on the Indole/Aryl Group

The 1-ethyl-2-oxoindole moiety distinguishes the target compound from analogs with alternative substituents:

- 1-Methyl-2-oxoindole : The 3-bromo analog () uses a methyl group at the 1-position, reducing steric hindrance compared to ethyl. This may affect conformational flexibility and kinase binding pocket interactions.

- Non-indole backbones: 3-Chloro-N-(2-nitrophenyl)benzamide () replaces the indole with a nitro-substituted phenyl ring. The nitro group introduces strong electron-withdrawing effects, altering hydrogen-bonding patterns (e.g., C-H···O chains) and crystal packing (Cl···Cl distance = 3.943 Å) .

Heterocyclic Modifications

Compounds in feature imidazole, pyrrole, or furan substituents on the indole ring:

- Furan derivatives (e.g., compound 75): The furan ring may increase metabolic stability due to reduced susceptibility to oxidative degradation compared to imidazole.

Metal Complexation

For example, 3-chloro-N-(diethylcarbamothioyl)benzamide forms a nickel(II) complex with a distorted square-planar geometry (Ni-S/O coordination), relevant in catalysis or materials science .

Structural and Functional Implications

- Imidazole-containing analogs () show promise in TLK2 inhibition, suggesting the target compound’s indole-ethyl group may optimize selectivity .

- Polymorphism and Solubility : Halogen interactions (Cl···Cl, Br···Br) and hydrogen-bonding networks (C-H···O) influence polymorphism, as seen in 3-chloro-N-(2-fluorophenyl)benzamide, where C-H···π interactions vary between polymorphs (20.7% vs. 25.8% contribution) .

- Synthetic Accessibility : Thionyl chloride-mediated coupling () is a robust method for benzamide synthesis, though substituents like iodine may require specialized conditions (e.g., protected intermediates) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, and what reaction conditions are critical for high yield?

- Methodology : Synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) with a substituted indole amine (e.g., 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-amine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Reaction optimization includes temperature control (0–25°C) and inert atmospheres to prevent hydrolysis .

- Characterization : Confirm product purity via HPLC, NMR (e.g., H NMR for indole NH and benzamide protons), and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

- Key Techniques :

- NMR : H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm), indole NH (δ ~10.5 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for CH) .

- IR : Peaks at ~1650 cm (amide C=O) and ~1700 cm (indole 2-oxo group) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Generally soluble in DMSO, DMF, and dichloromethane; limited solubility in water. Stability tests (pH 3–9, 25–37°C) show degradation under strong acidic/basic conditions .

- Storage : Store at –20°C in inert, anhydrous environments to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methods :

- Molecular Docking : Use software like MOE or AutoDock to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

- SAR Analysis : Modify substituents (e.g., chloro position, ethyl group) and simulate interactions using DFT calculations to prioritize synthetic targets .

Q. What experimental designs are optimal for resolving contradictions in reported biological activities?

- Case Study : If conflicting IC values arise for kinase inhibition:

Standardize Assays : Use identical buffer conditions (pH, ionic strength) and enzyme sources.

Control for Purity : Validate compound purity (>95% via HPLC) and exclude solvent effects (e.g., DMSO concentration ≤1%) .

Reproducibility : Replicate studies across independent labs with blinded data analysis .

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

- Optimization :

- Conditions : 100–150°C, 50–100 W power, 10–30 min reaction time in sealed vessels.

- Benefits : Reduced reaction time (from 12h to 30 min) and improved yield (70% → 90%) compared to conventional heating .

- Characterization : Monitor reaction progress via in-situ FTIR or LC-MS .

Q. What strategies mitigate side reactions during functionalization of the indole ring?

- Challenges : Competing reactions at the indole NH or 2-oxo group.

- Solutions :

- Protecting Groups : Use Boc or Fmoc to shield NH during alkylation/acylation .

- Regioselective Catalysis : Employ Pd-catalyzed cross-coupling to target specific positions (e.g., C-5 over C-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.